molecular formula C5H8N2O4S B2376519 [(Acetyloxy)carbamothioyl]amino acetate CAS No. 51307-42-7

[(Acetyloxy)carbamothioyl]amino acetate

Cat. No.: B2376519
CAS No.: 51307-42-7
M. Wt: 192.19
InChI Key: OIRITLQPIWZORZ-UHFFFAOYSA-N
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Description

“[(Acetyloxy)carbamothioyl]amino acetate” is a chemical compound. The acetoxy group (abbr. AcO or OAc; IUPAC name: acetyloxy), is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . It differs from the acetyl group ( −C(=O)−CH3) by the presence of an additional oxygen atom .


Synthesis Analysis

The synthesis of “this compound” could involve the introduction of an acetoxy functionality in a molecule from an alcohol (in effect protecting the alcohol by acetylation). This can be achieved using acetyl halide, such as acetyl chloride in the presence of a base like triethylamine . Another method involves the use of an activated ester form of acetic acid, such as a N-hydroxysuccinimide ester .


Molecular Structure Analysis

The molecular structure of “this compound” involves an acetoxy group, which is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . The acetoxy group differs from the acetyl group ( −C(=O)−CH3) by the presence of an additional oxygen atom .


Chemical Reactions Analysis

The acetoxy group may be used as a protection for an alcohol functionality in a synthetic route . There are several options for introducing an acetoxy functionality in a molecule from an alcohol (in effect protecting the alcohol by acetylation) .

Scientific Research Applications

Astrocyte Amino Acid Metabolism

  • Ketone bodies like acetoacetate affect glial amino acid metabolism, particularly impacting the transamination of glutamate to aspartate and the formation of glutamine. These findings are relevant in the context of ketogenic diets and their anticonvulsant effects (Yudkoff et al., 1997).

GABA and Pancreatic Islets

  • Gamma-aminobutyric acid (GABA), synthesized in pancreatic beta cells, has been proposed to aid in beta cell regeneration in type 1 diabetes. This study developed a GABA-releasing polymer for sustained delivery to test its effects on islet size, offering insights into potential applications in diabetes treatment (Ling et al., 2021).

Acrylamide Metabolism and Hemoglobin Adducts

  • The metabolism of acrylamide in humans, through oral and dermal administration, highlights the metabolic processes involving glutathione conjugation and the formation of specific metabolites. This study is significant for understanding the biochemical interactions of similar compounds (Fennell et al., 2005).

Gabapentin and Amino Acid Release

  • Gabapentin’s inhibition of peritoneal irritation-induced visceral pain correlates with suppression of excitatory amino acid release in the spinal cord, indicating its potential use in pain management (Feng et al., 2003).

GHB and Anxiolytic Effects

  • Gamma-hydroxybutyrate (GHB) demonstrates anxiolytic properties in rats, suggesting a possible interaction with the GABA(A) receptor complex, similar to benzodiazepines. This has implications for understanding the neuromodulatory roles of related compounds (Schmidt-Mutter et al., 1998).

N-Acetylcysteine in Psychiatry

  • N-acetylcysteine (NAC) has shown potential in treating psychiatric disorders, modulating glutamatergic, neurotropic, and inflammatory pathways. Its diverse mechanisms indicate its broad applicability in psychiatric research (Dean et al., 2011).

Properties

IUPAC Name

(acetyloxycarbamothioylamino) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4S/c1-3(8)10-6-5(12)7-11-4(2)9/h1-2H3,(H2,6,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRITLQPIWZORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=S)NOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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